XL765

Description

This compound is an orally available small molecule that has been shown in preclinical studies to selectively inhibit the activity of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR). It is being developed by Exelixis, Inc.

Structure

3D Structure

Properties

IUPAC Name |

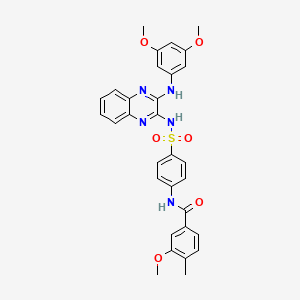

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSSPYJVWLTYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual PI3K/mTOR Inhibitor XL765: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, also known as SAR245409 or Voxtalisib, is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two critical nodes in a key signaling pathway frequently dysregulated in cancer, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of preclinical models. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate its activity.

Introduction

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound was developed as a dual inhibitor to simultaneously block PI3K and mTOR, thereby achieving a more comprehensive and durable pathway inhibition compared to single-target agents. This document details the biochemical and cellular pharmacology of this compound.

Molecular Target Profile

This compound is an ATP-competitive inhibitor of all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1] Its inhibitory activity is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Class I PI3K Isoforms | |

| p110α | 39[2][3][4] |

| p110β | 113[2][3][4] |

| p110γ | 9[2][3][4] |

| p110δ | 43[2][3][4] |

| mTOR Complexes | |

| mTORC1 | 160[2] |

| mTORC2 | 910[2] |

| Other Kinases | |

| DNA-PK | 150[2][3][4] |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by blocking the PI3K/mTOR signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation, and also activates the mTORC1 complex. mTORC1 and mTORC2 are distinct multi-protein complexes that regulate a wide array of cellular processes. This compound's dual inhibition of PI3K and mTOR leads to a comprehensive shutdown of this pathway, resulting in decreased phosphorylation of key downstream effectors such as AKT, S6 ribosomal protein, and 4E-BP1.[4][5]

Cellular Effects

The inhibition of the PI3K/mTOR pathway by this compound translates into several key cellular anti-cancer effects.

Table 2: Cellular Activity of this compound

| Cellular Process | Assay Type | Cell Lines | Observed Effect |

| Cell Proliferation | BrdU Incorporation | PC-3, MCF7 | Inhibition |

| Anchorage-Independent Growth | Soft Agar Colony Formation | PC-3, MCF7 | Inhibition |

| Apoptosis | Annexin V / PI Staining (FACS) | Pancreatic Cancer Cell Lines | Induction |

| Cell Cycle | Flow Cytometry | MCF7 | G1 Arrest |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified PI3K isoforms and mTOR.

Methodology (Luciferase-Coupled Kinase Assay, e.g., ADP-Glo™):

-

Reaction Setup: Kinase reactions are performed in a 384-well plate format. Each well contains the respective purified PI3K enzyme (e.g., p110α/p85α) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[6]

-

Inhibitor Addition: A serial dilution of this compound or vehicle control (DMSO) is added to the wells.

-

Substrate and ATP: The reaction is initiated by the addition of the lipid substrate (e.g., a mixture containing phosphatidylinositol) and ATP. Final ATP concentrations are typically near the Km for each kinase. For example, a final concentration of 25 µM ATP can be used.[6]

-

Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luciferase-based detection system (e.g., ADP-Glo™ reagent). The luminescent signal is read on a microplate reader.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway in cellular contexts.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, PC-3) are cultured to approximately 80% confluency. Cells are then treated with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46), total 4E-BP1).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) and injected subcutaneously into the flank of the mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated for oral administration (e.g., in sterile water with 10 mM HCl) and administered daily or on an intermittent schedule by oral gavage. The control group receives the vehicle alone.[5]

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

-

Pharmacodynamic Analysis: Tumor tissue can be collected at various time points after the final dose to assess the in vivo inhibition of the PI3K/mTOR pathway by Western blotting or immunohistochemistry.

Conclusion

This compound is a potent dual inhibitor of PI3K and mTOR that effectively blocks a key signaling pathway implicated in cancer cell proliferation and survival. Its mechanism of action has been thoroughly characterized through a variety of in vitro and in vivo experimental approaches. The data summarized in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeted cancer therapies. The detailed experimental protocols offer a foundation for the further investigation and application of this compound and similar dual-specificity kinase inhibitors.

References

- 1. Characterization of the activity of the PI3K/mTOR inhibitor this compound (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Dual PI3K/mTOR Inhibitor, this compound, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.de [promega.de]

Voxtalisib: A Technical Guide to its Signaling Pathway and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] As a dual inhibitor, Voxtalisib has been investigated for its therapeutic potential in various cancers due to the critical role of the PI3K/AKT/mTOR pathway in cell growth, proliferation, survival, and metabolism. This document provides a comprehensive technical overview of the Voxtalisib signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to the PI3K/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis, lipid synthesis, and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is primarily involved in the activation of AKT. Given the central role of this pathway in cancer, inhibitors that can effectively block its key components are of significant interest.

Mechanism of Action of Voxtalisib

Voxtalisib is an ATP-competitive inhibitor that potently targets all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR.[2][3] By simultaneously inhibiting both PI3K and mTOR, Voxtalisib offers a more comprehensive blockade of the pathway compared to inhibitors that target only a single component. This dual inhibition is hypothesized to overcome the feedback activation of PI3K that can occur with mTOR-only inhibitors.[4]

Signaling Pathway Diagram

The following diagram illustrates the points of inhibition of Voxtalisib within the PI3K/mTOR signaling pathway.

Figure 1. Voxtalisib's dual inhibition of PI3K and mTOR.

Quantitative Data

The following tables summarize the in vitro inhibitory activities and cellular effects of Voxtalisib.

Table 1: In Vitro Kinase Inhibitory Activity of Voxtalisib

| Target | IC50 (nM) | Reference |

| PI3K Isoforms | ||

| p110α | 39 | [2] |

| p110β | 113 | [2] |

| p110γ | 9 | [2][3][5] |

| p110δ | 43 | [2] |

| mTOR Complexes | ||

| mTORC1 | 160 | [2] |

| mTORC2 | 910 | [2] |

| Other Kinases | ||

| DNA-PK | 150 | [2][3][5] |

| VPS34 | ~9100 | [2] |

IC50: Half maximal inhibitory concentration.

Table 2: Cellular Activity of Voxtalisib

| Assay | Cell Line | IC50 (nM) | Reference |

| Cell Proliferation (BrdU incorporation) | MCF7 | 1070 | [2][6] |

| PC-3 | 1840 | [2][6] | |

| Anchorage-Independent Growth (Soft Agar) | MCF7 | 230 | [6] |

| PC-3 | 270 | [6] | |

| PIP3 Production (EGF-induced) | MCF7 | 170 | [2][6] |

| PC-3 | 290 | [2][6] | |

| AKT Phosphorylation (EGF-stimulated) | PC-3 | 250 | [2][6] |

| S6 Phosphorylation (non-stimulated) | PC-3 | 120 | [2][6] |

BrdU: Bromodeoxyuridine; EGF: Epidermal Growth Factor.

Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data tables are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (PI3K/mTOR)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PI3K or mTOR kinases.

Materials:

-

Recombinant human PI3K isoforms or mTOR complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate (e.g., phosphatidylinositol for PI3K, recombinant S6K or 4E-BP1 for mTOR)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Voxtalisib or other test compounds

-

96-well plates

-

Phosphocellulose or SAM²® Biotin Capture membranes

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Voxtalisib in DMSO and then dilute into the kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and Voxtalisib solution.

-

Initiate the reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer a portion of the reaction mixture to a phosphocellulose or SAM²® membrane.

-

Wash the membrane extensively to remove unincorporated ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percent inhibition for each Voxtalisib concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-Protein Analysis

This protocol outlines the steps for detecting changes in the phosphorylation status of key signaling proteins like AKT and S6.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-S6)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with Voxtalisib for the indicated times.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.

Cell Proliferation (BrdU Incorporation) Assay

This colorimetric immunoassay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cells and complete culture medium

-

96-well cell culture plates

-

Voxtalisib or other test compounds

-

BrdU labeling solution

-

FixDenat solution

-

Anti-BrdU-POD antibody solution

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of Voxtalisib for the desired duration (e.g., 24-72 hours).

-

Add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Remove the culture medium and add FixDenat solution to each well for 30 minutes.

-

Remove the FixDenat solution and add the anti-BrdU-POD antibody solution for 90 minutes.

-

Wash the wells multiple times with wash buffer.

-

Add the substrate solution and incubate until a color change is observed.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition of proliferation and determine the IC50 value.

Anchorage-Independent Growth (Soft Agar Colony Formation) Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Materials:

-

Agar (e.g., Noble agar)

-

2X complete culture medium

-

6-well plates

-

Cells

-

Voxtalisib or other test compounds

-

Crystal violet solution

Procedure:

-

Prepare a base layer of 0.6% agar in complete culture medium in each well of a 6-well plate and allow it to solidify.

-

Harvest and count the cells.

-

Resuspend the cells in complete culture medium containing various concentrations of Voxtalisib.

-

Mix the cell suspension with an equal volume of 0.7% agar in complete culture medium to create a top layer of 0.35% agar.

-

Carefully layer the cell-agar mixture on top of the solidified base layer.

-

Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with fresh medium containing the respective treatments every 3-4 days.

-

After the incubation period, stain the colonies with crystal violet solution.

-

Count the number of colonies in each well using a microscope.

-

Calculate the percent inhibition of colony formation and determine the IC50 value.

Conclusion

Voxtalisib is a potent dual inhibitor of the PI3K and mTOR signaling pathways, demonstrating significant activity against all class I PI3K isoforms and mTORC1/2. Its ability to comprehensively block this critical cancer-promoting pathway has been validated through various in vitro and cellular assays. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on PI3K/mTOR pathway inhibitors and related cancer therapies. Further investigation into the clinical efficacy and safety profile of Voxtalisib is warranted to fully elucidate its therapeutic potential.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 3. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to SAR245409 (Voxtalisib): A Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR245409, also known as voxtalisib (formerly XL765), is a potent, orally bioavailable, ATP-competitive dual inhibitor of pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. By targeting two key nodes in this pathway, SAR245409 represents a rational therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor activity. This technical guide provides a comprehensive overview of SAR245409, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.

Mechanism of Action

SAR245409 exerts its anti-neoplastic effects by competitively binding to the ATP-binding site of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[1][2] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.

The PI3K family of lipid kinases, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation.

One of the key downstream targets of AKT is the mTOR kinase, which exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of AKT, creating a positive feedback loop.

By inhibiting both PI3K and mTOR, SAR245409 effectively shuts down this entire signaling cascade, leading to decreased cell proliferation, induction of apoptosis, and inhibition of tumor angiogenesis.[1][2]

Preclinical and Clinical Data

In Vitro Potency

SAR245409 has demonstrated potent inhibitory activity against all class I PI3K isoforms and mTOR in biochemical assays.

| Target | IC50 (nM) |

| p110α | 39 |

| p110β | 113 |

| p110δ | 43 |

| p110γ | 9 |

| mTORC1 | 190 |

| mTORC2 | 908 |

| Table 1: In vitro inhibitory activity of SAR245409 against PI3K isoforms and mTOR complexes.[3] |

Pharmacokinetics

Pharmacokinetic properties of SAR245409 have been evaluated in both preclinical and clinical settings.

Rat Pharmacokinetics (Single Oral Dose of 5 mg/kg)

| Parameter | Value |

| Cmax (ng/mL) | 977.74 ± 250.40 |

| Tmax (h) | 2.45 ± 1.42 |

| Table 2: Pharmacokinetic parameters of SAR245409 in rats.[2] |

Human Pharmacokinetics (Phase 1 Studies)

| Dose Regimen | T1/2 (h) | Key Observation |

| 50 mg BID (Capsule) | 4.61 (mean) | Relatively short steady-state half-life.[3] |

| 50 mg QD (Tablet) | 3.94 ± 0.79 | Linear pharmacokinetics with a general increase in plasma exposure with dose and no significant accumulation.[4][5] |

| Table 3: Summary of human pharmacokinetic parameters for SAR245409. |

Clinical Efficacy and Safety

SAR245409 has been evaluated in several Phase I and II clinical trials across a range of malignancies, both as a monotherapy and in combination with other agents.

| Trial Population | Treatment Regimen | Key Efficacy Results | Most Common Treatment-Related Adverse Events (AEs) |

| High-Grade Glioma | Voxtalisib + Temozolomide ± Radiotherapy | Partial Response (PR): 4%, Stable Disease (SD): 68%[6] | Nausea (48%), Fatigue (43%), Thrombocytopenia (26%), Diarrhea (24%)[6] |

| Relapsed/Refractory Lymphoma | Voxtalisib 50 mg BID | 1 Complete Response (CR), 2 Partial Responses (PR) among 12 evaluable patients[3] | Nausea (31.3%), Diarrhea (25.0%)[3] |

| Solid Tumors | Voxtalisib Tablets (QD and BID regimens) | SD: 29% (QD), 50% (BID)[4] | Diarrhea (41%), Nausea (37%), Fatigue (33%)[4] |

| Table 4: Summary of clinical trial data for SAR245409. |

Experimental Protocols

The following are representative protocols for the evaluation of PI3K/mTOR inhibitors like SAR245409.

Western Blotting for PI3K/mTOR Pathway Inhibition

This protocol is designed to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway in cancer cell lines treated with SAR245409.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., H1975 for NSCLC or Saos-2 for osteosarcoma) in appropriate culture medium and allow them to adhere overnight. Treat the cells with varying concentrations of SAR245409 or vehicle control for a specified duration (e.g., 24 hours).

-

Protein Extraction: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of AKT, S6K, and 4E-BP1 overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Cell Viability Assay

This protocol measures the effect of SAR245409 on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of SAR245409 or vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., PrestoBlue® or MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC30 or IC50 values.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of SAR245409 in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size. Randomize the mice into treatment and control groups.

-

Drug Administration: Administer SAR245409 orally at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blotting).

Pharmacokinetic Analysis by LC-MS/MS

This protocol describes the quantification of SAR245409 in plasma samples.

Methodology:

-

Sample Collection: Collect blood samples from study subjects at various time points after administration of SAR245409.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: Precipitate the plasma proteins by adding a solvent like acetonitrile.

-

Sample Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the concentration of SAR245409.

-

Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and half-life (T1/2) using non-compartmental analysis.

Conclusion

SAR245409 (voxtalisib) is a potent dual PI3K/mTOR inhibitor that has demonstrated anti-tumor activity in a range of preclinical models and clinical trials. Its mechanism of action, targeting two crucial nodes in a key oncogenic pathway, provides a strong rationale for its continued investigation. While clinical development of voxtalisib has faced challenges, the data generated from its studies provide valuable insights for the development of future PI3K/mTOR pathway inhibitors. The experimental protocols outlined in this guide serve as a foundational framework for researchers and drug development professionals working in this area.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 4. OAR@UM: Investigating the toxicity of a novel molecular cancer therapeutic agent as seen in vitro and in vivo [um.edu.mt]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

XL765 (SAR245409): A Dual PI3K/mTOR Inhibitor in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

XL765, also known as SAR245409, is a potent, orally bioavailable, and selective dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide range of human cancers. By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this key oncogenic pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors. This technical guide provides a detailed overview of the preclinical and clinical data on this compound across various cancer types, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ) and mTOR. In biochemical assays, this compound has demonstrated potent inhibitory activity against these kinases.[1][2] The dual inhibition of both PI3K and mTOR by this compound leads to a robust downstream blockade of the signaling cascade. This is evidenced by the reduced phosphorylation of key effector proteins including AKT, p70S6 kinase (p70S6K), ribosomal protein S6 (S6), and 4E-binding protein 1 (4EBP1).[3][4] This comprehensive pathway inhibition results in anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer models.[3][5]

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across different cancer types.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| p110α | 39 | Cell-free | [2][4][6] |

| p110β | 113 | Cell-free | [2][4][6] |

| p110γ | 9 | Cell-free | [2][4][6] |

| p110δ | 43 | Cell-free | [2][4][6] |

| mTOR | 157 | Cell-free | [2][4][6] |

| mTORC1 | 160 | Immune-complex kinase | [2] |

| mTORC2 | 910 | Immune-complex kinase | [2] |

| DNA-PK | 150 | Cell-free | [2][4][6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Model | Treatment | Outcome | Reference |

| Glioblastoma | Intracranial GBM 39-luc xenograft | This compound (oral gavage) | >12-fold reduction in median tumor bioluminescence vs. control | [4][7][8] |

| Glioblastoma | Intracranial GBM 39-luc xenograft | This compound + Temozolomide (TMZ) | 140-fold reduction in median bioluminescence vs. TMZ alone | [4][7][8] |

| Pancreatic Cancer | BxPC-3 xenograft | This compound (30 mg/kg) + Chloroquine (50 mg/kg) | Significant inhibition of tumor growth | [4] |

| Chondrosarcoma | Patient tumor | This compound (60 mg BID) | 80-90% reduction in phosphorylation of AKT, 4EBP1, and S6; 54% reduction in Ki67 staining |

Efficacy in Different Cancer Types

Glioblastoma (GBM)

Glioblastoma is characterized by frequent dysregulation of the PI3K/mTOR pathway, making it a rational target for this compound.[9][10] In vitro studies have shown that this compound induces a dose-dependent decrease in the viability of GBM cell lines (A172, U87MG, and T98G) by inducing endoplasmic reticulum (ER) stress-dependent apoptosis.[9][10] In vivo, oral administration of this compound in an intracranial GBM xenograft model resulted in a significant reduction in tumor burden and improved survival.[4][7][8] Notably, the combination of this compound with the standard-of-care chemotherapeutic agent temozolomide (TMZ) demonstrated a synergistic effect, leading to a more profound reduction in tumor bioluminescence compared to either agent alone.[4][7][8]

Pancreatic Cancer

This compound has demonstrated dose-dependent decreased cell viability in 13 pancreatic ductal adenocarcinoma (PDA) cell lines.[4][6] The compound was shown to induce apoptosis and autophagy in these cell lines.[4][6] In a BxPC-3 pancreatic cancer xenograft model, this compound alone at 30 mg/kg did not show a significant inhibitory effect; however, when combined with chloroquine, a significant inhibition of tumor growth was observed.[4]

Hematological Malignancies

A phase 1 study of this compound in patients with relapsed or refractory non-Hodgkin lymphoma (NHL) or chronic lymphocytic leukemia (CLL) was conducted.[11] While the clinical development of voxtalisib is no longer ongoing, this study provided valuable insights into the activity of dual PI3K/mTOR inhibitors in hematological cancers.[11]

Other Solid Tumors

Preclinical studies have shown that this compound can inhibit the proliferation of a wide range of tumor cell lines.[3][1] In vivo, repeat administration of this compound resulted in significant tumor growth inhibition in multiple human xenograft models, including breast, lung, ovarian, and prostate cancers, which was associated with anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[3][12] A phase 1 clinical trial in patients with advanced solid tumors showed that this compound was well-tolerated and resulted in robust inhibition of the PI3K/mTOR pathway in tumor and surrogate tissues. Five out of 28 evaluable patients with various cancers achieved stable disease for more than three months.

Experimental Protocols

Western Blot Analysis of PI3K/mTOR Pathway Inhibition

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., MCF7, A172) are cultured to 70-80% confluency.[1][9] Cells are then serum-starved for a specified period (e.g., 24 hours) before being treated with varying concentrations of this compound or vehicle control (DMSO) for a defined time (e.g., 1-2 hours).[1] For stimulation experiments, cells can be treated with a growth factor like EGF (e.g., 100 ng/mL for 10 minutes) following this compound incubation.[1]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of AKT, S6K, S6, and 4EBP1 overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Experimental Workflow: Western Blot Analysis

Caption: A generalized workflow for Western blot analysis of pathway inhibition.

Cell Viability Assay

Objective: To assess the cytotoxic and cytostatic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to attach overnight.[8]

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or vehicle control for various time points (e.g., 24, 48, 72 hours).[4]

-

Viability Assessment:

-

CCK-8/MTT Assay: A Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well and incubated for a specified time (e.g., 1-4 hours). The absorbance is then measured at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

-

ATP-based Assay: A reagent that lyses the cells and measures ATP levels is added. Luminescence is measured, which is directly proportional to the number of viable cells.[8]

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude mice) are used.[3]

-

Tumor Implantation: Human cancer cells (e.g., GBM 39-luc) are implanted either subcutaneously or orthotopically (e.g., intracranially).[4][7]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or through bioluminescence imaging (for luciferase-expressing cells).[7][8]

-

Drug Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.[3]

-

Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition and improvement in overall survival.[7][8]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of pathway inhibition by Western blotting or immunohistochemistry.[3]

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with demonstrated preclinical activity across a range of solid and hematological malignancies. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation as a cancer therapeutic. The data summarized in this guide highlight its mechanism of action and provide a quantitative basis for its anti-tumor effects. The detailed experimental protocols offer a framework for researchers to further investigate the activity of this compound and other PI3K/mTOR inhibitors in various cancer contexts. While clinical development has been discontinued, the wealth of preclinical and early clinical data for this compound continues to be a valuable resource for the ongoing development of pathway-targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the activity of the PI3K/mTOR inhibitor this compound (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound (Voxtalisib, SAR245409) - Chemietek [chemietek.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scienceopen.com [scienceopen.com]

- 10. Dual PI3K/mTOR Inhibitor, this compound, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voxtalisib (this compound) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to XL765 (Voxtalisib): Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, also known as Voxtalisib or SAR245409, is a potent, orally available small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] As a pyridopyrimidinone derivative, it is a highly selective, ATP-competitive, and reversible inhibitor of pan-Class I PI3K isoforms and mTORC1/mTORC2.[3][4] This dual inhibitory action allows for a more complete blockade of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers, promoting cell growth, survival, and resistance to therapy.[1][5] Preclinical and clinical studies have demonstrated that this compound can effectively inhibit tumor growth and induce apoptosis in various cancer models.[1][6] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, along with detailed experimental methodologies.

Chemical Structure and Properties

This compound is characterized by a pyridopyrimidinone core structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one | [2][7] |

| Synonyms | Voxtalisib, SAR245409 | [2][7] |

| CAS Number | 934493-76-2 | [7][8] |

| Molecular Formula | C13H14N6O | [2][7] |

| Molecular Weight | 270.29 g/mol | [7][8] |

| SMILES | CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N | [2][8] |

| Appearance | Light yellow powder | [7] |

| Solubility | DMSO: 12 mg/mL (20.01 mM), Water: Insoluble, Ethanol: Insoluble | [7] |

| Purity | ≥98% | [7] |

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its anti-cancer effects by simultaneously targeting two key nodes in a critical cell signaling pathway: PI3K and mTOR. The PI3K/AKT/mTOR pathway plays a central role in regulating cell proliferation, growth, survival, and metabolism.[9][10][11][12]

In many cancers, this pathway is hyperactivated due to mutations in its components.[3] this compound's dual inhibitory action is significant because inhibiting mTOR alone can lead to a feedback activation of PI3K signaling via AKT. By inhibiting both PI3K and mTOR, this compound can achieve a more comprehensive and sustained blockade of this oncogenic pathway.[3]

Below is a diagram illustrating the mechanism of action of this compound within the PI3K/mTOR signaling pathway.

Biological Activity and In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against all Class I PI3K isoforms and mTOR. Its inhibitory concentrations (IC50) have been determined in various in vitro assays.

| Target | IC50 (nM) | Reference |

| p110α (PI3Kα) | 39 | [8] |

| p110β (PI3Kβ) | 113 | [8] |

| p110γ (PI3Kγ) | 9 | [8] |

| p110δ (PI3Kδ) | 43 | [8] |

| mTOR | 157 | [8] |

| mTORC1 | 160 | [13] |

| mTORC2 | 910 | [13] |

| DNA-PK | 150 | [8] |

In cellular assays, this compound effectively inhibits the phosphorylation of downstream effectors of the PI3K/mTOR pathway, including AKT, S6 kinase (S6K), and ribosomal protein S6 (S6).[5][14] This inhibition of downstream signaling leads to decreased cell viability and induction of apoptosis in various cancer cell lines.[6][15] For instance, in glioblastoma cell lines, this compound was shown to suppress cell viability in a time- and dose-dependent manner.[6]

Pharmacokinetics

Preclinical and clinical studies have provided insights into the pharmacokinetic profile of this compound. Following oral administration, this compound has a relatively short plasma half-life, ranging from approximately 3 to 9 hours.[3][16] In a phase 1 study, the maximum tolerated dose (MTD) was determined to be 90 mg once daily or 50 mg twice daily.[17] The major circulating metabolite in vivo is a glucuronide of a hydroxylated form of this compound.[3]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes (e.g., PI3K isoforms, mTOR).

Methodology:

-

Reagents: Purified recombinant kinase enzymes, appropriate kinase substrate (e.g., ATP, lipid substrate for PI3K), this compound at various concentrations, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well or 384-well plate, add the kinase enzyme, substrate, and assay buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity). g. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. h. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Immunoblotting)

Objective: To assess the effect of this compound on the phosphorylation of downstream targets in the PI3K/mTOR pathway within cancer cells.

Methodology:

-

Cell Culture: Culture cancer cell lines (e.g., MCF7, PC-3) in appropriate media.

-

Treatment: Treat the cells with various concentrations of this compound or DMSO for a specified duration. In some cases, cells may be stimulated with a growth factor (e.g., EGF) to activate the pathway.[18]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-S6, S6). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound or DMSO.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Assay: a. For a CCK-8 assay, add the CCK-8 reagent to each well and incubate for 1-4 hours. b. For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours, followed by the addition of a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell growth inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound (Voxtalisib) is a well-characterized dual PI3K/mTOR inhibitor with significant potential as an anti-cancer therapeutic. Its ability to potently and selectively inhibit key components of a critical oncogenic signaling pathway has been demonstrated in a variety of preclinical models. This technical guide provides a foundational understanding of the chemical properties, mechanism of action, and biological activity of this compound, which will be valuable for researchers and professionals in the field of drug development. Further investigation into its clinical efficacy and potential combination therapies is warranted to fully realize its therapeutic promise.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Voxtalisib - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound (Voxtalisib, SAR245409) - Chemietek [chemietek.com]

- 5. Characterization of the activity of the PI3K/mTOR inhibitor this compound (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual PI3K/mTOR Inhibitor, this compound, suppresses glioblastoma growth by inducing ER stress-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XL-765 - LKT Labs [lktlabs.com]

- 8. selleckchem.com [selleckchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. selleckchem.com [selleckchem.com]

- 16. ascopubs.org [ascopubs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

The Discovery and Development of Voxtalisib: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxtalisib (formerly XL765 and SAR245409) is a potent, orally bioavailable, small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1] This document provides a comprehensive technical overview of the discovery and development of Voxtalisib, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. All quantitative data are presented in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Introduction

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cellular growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention. Voxtalisib was developed as a dual inhibitor of both PI3K and mTOR, with the rationale that simultaneous inhibition of these two key nodes would lead to a more profound and durable anti-tumor response compared to targeting either kinase alone.[3] Voxtalisib is a reversible, ATP-competitive inhibitor of all four class I PI3K isoforms and also demonstrates inhibitory activity against mTOR.[3]

Mechanism of Action

Voxtalisib exerts its anti-neoplastic effects by inhibiting the catalytic activity of PI3K and mTOR kinases. Inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling proteins, most notably the serine/threonine kinase AKT. By inhibiting mTOR, Voxtalisib further downstream blockade of the pathway, impacting both the mTORC1 and mTORC2 complexes, which regulate protein synthesis, cell growth, and survival.[4]

Signaling Pathway

Preclinical Data

In Vitro Activity

Voxtalisib has demonstrated potent inhibitory activity against class I PI3K isoforms and mTOR in various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of Voxtalisib

| Target | IC50 (nM) | Reference |

| p110α | 39 | [5] |

| p110β | 113 | [4] |

| p110γ | 9 | [4] |

| p110δ | 43 | [5] |

| mTOR | 157 | [5] |

| DNA-PK | 150 | [5] |

Voxtalisib has also been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 2: Cellular Activity of Voxtalisib

| Cell Line | Assay | IC50 (nM) | Reference |

| PC-3 | Cell Proliferation (BrdU) | 1,840 | [5] |

| MCF7 | Cell Proliferation (BrdU) | 1,070 | [5] |

| PC-3 | Anchorage-Independent Growth | 270 | [5] |

| MCF7 | Anchorage-Independent Growth | 230 | [5] |

In Vivo Activity

Oral administration of Voxtalisib has been shown to inhibit tumor growth in various xenograft models. In a BxPC-3 pancreatic cancer xenograft model, the combination of Voxtalisib (30 mg/kg) with chloroquine (50 mg/kg) resulted in significant tumor growth inhibition.[4] In an intracranial glioblastoma model using GBM 39-luc cells, oral Voxtalisib led to a greater than 12-fold reduction in median tumor bioluminescence compared to the control.[4]

Clinical Data

Voxtalisib has been evaluated in several Phase I and II clinical trials for a range of solid and hematological malignancies.

Table 3: Selected Clinical Trials of Voxtalisib

| Phase | Conditions | Treatment | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | Voxtalisib Monotherapy | MTD: 90 mg QD or 50 mg BID; 48% of patients achieved stable disease. | [6] |

| Phase I | High-Grade Glioma | Voxtalisib + Temozolomide (TMZ) +/- Radiotherapy (RT) | MTD: 90 mg QD and 40 mg BID with TMZ. Partial response in 4% of evaluable patients, stable disease in 68%. | [3][7] |

| Phase Ib | Relapsed/Refractory B-cell Malignancies | Voxtalisib + Rituximab +/- Bendamustine | RP2D: 50 mg BID. 11.4% achieved complete response, 37.1% achieved partial response. | [6][8] |

| Phase II | Relapsed/Refractory NHL or CLL | Voxtalisib Monotherapy | Promising efficacy in follicular lymphoma (ORR 41.3%), but limited efficacy in MCL, DLBCL, or CLL/SLL. | [9] |

Experimental Protocols

PI3K HTRF Kinase Assay (General Protocol)

This protocol describes a general method for assessing PI3K inhibition using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which can be adapted for Voxtalisib.

Methodology:

-

Inhibitor Preparation: Prepare serial dilutions of Voxtalisib in 100% DMSO.

-

Reaction Setup: In a 384-well plate, add 0.5 µL of the inhibitor dilutions. Add 14.5 µL of the PI 3-Kinase/Lipid Working Solution to the wells.

-

Reaction Initiation: Add 5 µL of ATP Working Solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Stopping the Reaction: Add 5 µL of Stop Solution to each well.

-

Detection: Add 5 µL of Detection Mix to each well.

-

Final Incubation: Seal the plate and incubate for 2 hours at room temperature.

-

Data Acquisition: Measure the HTRF ratio on a compatible microplate reader.

Cell Proliferation (BrdU) Assay

This protocol outlines the measurement of cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-10,000 cells/well and incubate.

-

Compound Treatment: Treat cells with varying concentrations of Voxtalisib for 1-72 hours.

-

BrdU Labeling: Add BrdU solution to each well and incubate for 1-4 hours at 37°C.[10]

-

Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[10]

-

Antibody Incubation: Add 100 µL of BrdU detection antibody solution and incubate for 1 hour. Subsequently, add 100 µL of HRP-labeled antibody solution and incubate for 1 hour.[10]

-

Substrate Addition and Measurement: Add 100 µL of TMB substrate and monitor color development. Stop the reaction with 100 µL of Stop solution and measure the absorbance at 450 nm.[10]

Western Blotting for p-AKT and p-S6

This protocol details the detection of phosphorylated AKT (Ser473) and S6 (Ser235/236) as markers of PI3K/mTOR pathway inhibition.

Methodology:

-

Cell Lysis: Treat cells with Voxtalisib, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), p-S6 (Ser235/236), total AKT, and total S6 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[11]

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunocompromised mice.

Methodology:

-

Cell Preparation: Harvest and resuspend glioblastoma cells (e.g., U87MG) in sterile PBS at a concentration of approximately 3 x 10^7 cells/mL.[3]

-

Animal Preparation: Anesthetize athymic nude mice.

-

Surgical Procedure: Make a sagittal incision on the scalp to expose the skull. Drill a small hole 2 mm right and 1 mm anterior to the bregma.[3]

-

Cell Implantation: Using a stereotactic device, slowly inject 5 µL of the cell suspension (150,000 cells) into the brain at a depth of 2.5 mm.[3]

-

Closure: Seal the burr hole with bone wax and suture the incision.[3]

-

Tumor Monitoring: Monitor tumor growth via bioluminescence imaging after subcutaneous injection of D-Luciferin.[3]

-

Treatment: Once tumors are established, initiate oral administration of Voxtalisib.

Pharmacokinetic Analysis in Rat Plasma

This protocol details the quantification of Voxtalisib in rat plasma using UPLC-MS/MS.[12]

Methodology:

-

Dosing: Administer a single oral dose of Voxtalisib (e.g., 5 mg/kg in 0.5% CMC-Na) to fasted rats.[12]

-

Blood Sampling: Collect blood samples at various time points (e.g., 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.[12]

-

Plasma Preparation: Centrifuge the blood samples at 13,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma at -80°C.[12]

-

Sample Preparation: Prepare stock solutions, calibration standards, and quality control samples of Voxtalisib and an internal standard (IS) in methanol.[12]

-

UPLC-MS/MS Analysis:

-

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.[2]

Conclusion

Voxtalisib is a potent dual PI3K/mTOR inhibitor with demonstrated preclinical and clinical activity in various cancer models. This technical guide provides a comprehensive overview of its development, mechanism of action, and the experimental methodologies used for its evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into combination therapies and mechanisms of resistance will continue to define the therapeutic potential of Voxtalisib.

References

- 1. youtube.com [youtube.com]

- 2. Frontiers | UPLC-MS/MS Technology for the Quantitative Methodology and Pharmacokinetic Analysis of Voxtalisib in Rat Plasma [frontiersin.org]

- 3. Orthotopic glioblastoma xenografts [bio-protocol.org]

- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 5. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 6. promega.com [promega.com]

- 7. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, this compound) plus temozolomide with or without radiotherapy in patients with high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 9. youtube.com [youtube.com]

- 10. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. origene.com [origene.com]

- 12. UPLC-MS/MS Technology for the Quantitative Methodology and Pharmacokinetic Analysis of Voxtalisib in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

XL765: A Technical Guide to its Protein Targets and Isoforms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core protein targets and isoforms of XL765 (Voxtalisib, SAR245409). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and further investigate the mechanism of action of this potent dual inhibitor. This document summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of relevant signaling pathways and experimental workflows.

Core Protein Targets and Isoforms of this compound

This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Its primary mechanism of action involves the competitive inhibition of the ATP-binding sites of these kinases, leading to the downregulation of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4]

Phosphoinositide 3-Kinase (PI3K)

This compound is a pan-inhibitor of Class I PI3K isoforms, demonstrating potent activity against all four isoforms.[2][5] Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit. They play a crucial role in cell growth, proliferation, survival, and metabolism.[4][6]

Mammalian Target of Rapamycin (mTOR)

This compound also directly inhibits the serine/threonine kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival.[1][7] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), both of which are inhibited by this compound.[3]

DNA-Dependent Protein Kinase (DNA-PK)

In addition to its primary targets, this compound has been shown to inhibit the DNA-dependent protein kinase (DNA-PK), a member of the PI3K-related kinase (PIKK) family involved in DNA damage repair.[3][7]

Quantitative Inhibition Data

The inhibitory activity of this compound against its target proteins has been quantified using various biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: this compound Inhibitory Activity against PI3K Isoforms

| Target Isoform | IC50 (nM) |

| p110α | 39[3][5] |

| p110β | 113[3] |

| p110γ | 9[3][7] |

| p110δ | 43[3] |

Table 2: this compound Inhibitory Activity against mTOR and DNA-PK

| Target | IC50 (nM) |

| mTOR | 157[3][7] |

| mTORC1 | 160[3] |

| mTORC2 | 910[3] |

| DNA-PK | 150[3][7] |

Signaling Pathway

This compound targets the core PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including the TSC1/TSC2 complex, leading to the activation of mTORC1. mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This compound's dual inhibition of PI3K and mTOR effectively shuts down this entire cascade.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (Luciferase-Coupled)

This assay determines the IC50 values of this compound against purified PI3K and mTOR kinases.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. The kinase activity is inversely proportional to the luminescence signal generated by a luciferase-luciferin reaction that consumes ATP.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a lipid substrate (e.g., PIP2 for PI3K assays) or protein substrate (e.g., inactive S6K for mTOR assays).

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction:

-

Add the purified kinase (e.g., p110α/p85α for PI3Kα) to the reaction mixture.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Detection:

-

Stop the kinase reaction by adding a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®).

-

Incubate at room temperature to allow for the luciferase reaction to stabilize.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Western Blotting for Pathway Inhibition

This assay assesses the effect of this compound on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway in cultured cells.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MCF7, PC3) and allow them to adhere.

-

Starve the cells in serum-free medium for 16-24 hours to reduce basal pathway activity.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF or insulin) for a short period (e.g., 10-30 minutes) to activate the PI3K/mTOR pathway.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT Ser473, p-S6K Thr389, p-S6 Ser235/236) and total proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: A generalized workflow for Western blot analysis of PI3K/mTOR pathway inhibition.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated BrdU is a direct measure of cell proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a desired period (e.g., 24-72 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells.

-

Denature the DNA using an acid-containing solution to expose the incorporated BrdU.

-

-

Antibody Incubation:

-

Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

-

Substrate Reaction and Detection:

-

Add a substrate that is converted by the enzyme into a detectable product (e.g., a colorimetric or chemiluminescent signal).

-

Measure the signal using a microplate reader.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a well-characterized dual PI3K/mTOR inhibitor with potent activity against all Class I PI3K isoforms and both mTORC1 and mTORC2. Its ability to comprehensively block the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation as a therapeutic agent in cancers with dysregulation of this critical pathway. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the cellular and molecular effects of this compound.

References

The Role of XL765 in Autophagy Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL765, also known as SAR245409, is a potent, orally bioavailable small molecule that dually inhibits Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a key target for therapeutic intervention. Autophagy, a cellular self-degradation process, is negatively regulated by the mTOR complex 1 (mTORC1). Consequently, inhibition of mTOR by this compound is a direct mechanism for the induction of autophagy. This technical guide provides an in-depth overview of the role of this compound in autophagy regulation, presenting key quantitative data, detailed experimental protocols for assessing its effects, and visual diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its biological effects through the competitive inhibition of the ATP-binding sites of PI3K and mTOR kinases. By targeting both PI3K and mTOR (mTORC1 and mTORC2), this compound provides a comprehensive blockade of this critical signaling axis.

Inhibition of PI3K/Akt Signaling

This compound inhibits all four Class I PI3K isoforms (α, β, γ, and δ), which are responsible for the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates that promote cell survival and proliferation.

Inhibition of mTOR Signaling and Induction of Autophagy

mTOR is a serine/threonine kinase that functions as the catalytic subunit of two distinct complexes: mTORC1 and mTORC2.

-

mTORC1 , which is sensitive to nutrient and growth factor signals, is a key negative regulator of autophagy. Under normal conditions, active mTORC1 phosphorylates and inactivates the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a critical initiator of autophagy. By inhibiting mTORC1, this compound relieves this inhibition, leading to the activation of the ULK1 complex and the initiation of the autophagic process.

-

mTORC2 is primarily involved in the activation of Akt. By inhibiting mTORC2, this compound further suppresses Akt signaling, reinforcing the blockade of the PI3K pathway.

Quantitative Data on this compound Activity

The following tables summarize the inhibitory activity of this compound against its primary targets and its effect on cancer cell growth.

| Target | IC50 (nM) |

| p110α (PI3Kα) | 39[1] |

| p110β (PI3Kβ) | 113[1] |

| p110γ (PI3Kγ) | 9[1] |

| p110δ (PI3Kδ) | 43[1] |

| mTOR | 157[1] |